molecular formula C19H26N2O3 B6082900 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

Katalognummer B6082900
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: CQTXZMZUKPLRSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA aminotransferase inhibitors. GABA aminotransferase is an enzyme that breaks down the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have various therapeutic effects.

Wirkmechanismus

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have various therapeutic effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and reduce anxiety and stress.
Biochemical and Physiological Effects:
1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, reduce drug-seeking behavior, and improve cognitive function. It has also been shown to have anticonvulsant and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in various physiological processes. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in some labs.

Zukünftige Richtungen

There are several potential future directions for research on 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to understand the mechanisms underlying its cognitive-enhancing effects.

Synthesemethoden

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-(4-methoxyphenyl)propylamine with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This derivative is then reacted with piperidine-3-carboxylic acid to form the piperidinecarboxamide derivative. The final step involves the oxidation of the piperidinecarboxamide derivative to form 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use in the treatment of addiction. Studies have shown that 1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide can reduce drug-seeking behavior in animals and humans, suggesting that it may be useful in treating addiction to various substances, including cocaine, alcohol, and opioids.

Eigenschaften

IUPAC Name

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-9-4-14(5-10-17)3-2-12-20-19(23)15-6-11-18(22)21(13-15)16-7-8-16/h4-5,9-10,15-16H,2-3,6-8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXZMZUKPLRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2CCC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.